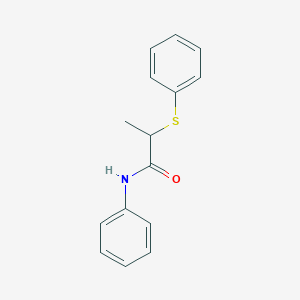

N-phenyl-2-(phenylthio)propanamide

Description

N-Phenyl-2-(phenylthio)propanamide is a thioether-containing propanamide derivative characterized by a phenyl group attached to the nitrogen atom and a phenylthio (-SPh) substituent at the β-carbon of the propanamide backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of α-thioamide derivatives and halogenated acrylamides. Key synthetic routes involve nucleophilic substitution reactions using α-bromoamides and thiophenol derivatives, often mediated by silver salts (e.g., AgSCF₃) or Lewis acids like AgOTf . For example, enantioselective synthesis of its trifluoromethylthio analog achieved 87% yield but low enantiomeric excess (11%), highlighting challenges in stereochemical control .

Properties

IUPAC Name |

N-phenyl-2-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS/c1-12(18-14-10-6-3-7-11-14)15(17)16-13-8-4-2-5-9-13/h2-12H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTLMINJXFFKAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations at the Thio Group

Analysis : The substitution of -SPh with -SCF₃ introduces strong electron-withdrawing properties, altering reactivity in subsequent transformations. However, stereochemical control remains a challenge in both cases . Bulky substituents (e.g., CF₃/CN in ) may hinder rotational freedom but enhance binding specificity in therapeutic contexts .

Backbone Modifications: Propanamide vs. Acetamide

Analysis : Propanamide derivatives (C3 backbone) exhibit greater synthetic flexibility, enabling β-substitution for diverse functionalization. Acetamide analogs (C2) show lower yields due to steric constraints during nucleophilic substitution .

Nitrogen Substituent Variations

Analysis : Bulky N-substituents (e.g., 1′-phenylethyl) introduce chirality but complicate purification, whereas electron-donating groups (e.g., -NH₂) enhance reactivity in follow-up reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.